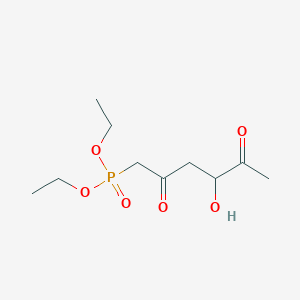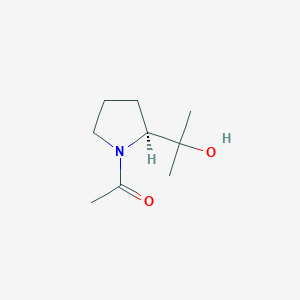
1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione, also known as EMP2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and material science. EMP2 is a derivative of ethyl methylphosphonic acid, which is a key component of nerve agents such as sarin and soman. However, EMP2 has been extensively studied for its unique properties and potential applications beyond its use as a chemical weapon.
Wirkmechanismus
The mechanism of action of 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione involves the inhibition of acetylcholinesterase, which leads to an increase in acetylcholine levels. This increase in acetylcholine can result in various physiological effects, including muscle contraction and cognitive function. Additionally, 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has been shown to have a high affinity for metal ions, which can lead to the formation of metal complexes that have potential applications in material science.
Biochemical and Physiological Effects
1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and an increase in acetylcholine levels. This increase in acetylcholine can lead to muscle contraction and cognitive function. Additionally, 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has been shown to have a high affinity for metal ions, which can lead to the formation of metal complexes that have potential applications in material science.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione in lab experiments include its unique properties, such as its ability to inhibit acetylcholinesterase and its high affinity for metal ions. Additionally, 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione can be synthesized using various methods, which allows for the production of different forms of the compound with varying properties. However, one limitation of using 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione in lab experiments is its potential toxicity, which can pose a risk to researchers working with the compound.
Zukünftige Richtungen
There are several future directions for the study of 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione, including its potential applications in pharmacology and material science. In pharmacology, 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has been studied for its potential use as a biosensor for the detection of organophosphate compounds. Additionally, 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has been shown to have potential applications in the treatment of Alzheimer's disease, as its inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which can improve cognitive function. In material science, 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has been studied for its ability to form metal complexes, which can have potential applications in the development of new materials with unique properties.
Conclusion
In conclusion, 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione, or 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and material science. 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has been extensively studied for its unique properties and potential applications beyond its use as a chemical weapon. Further research is needed to fully understand the potential applications of 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione and its limitations for use in lab experiments.
Synthesemethoden
1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione can be synthesized using various methods, including the reaction of ethyl methylphosphonic acid with 4-hydroxy-2,5-hexanedione in the presence of a catalyst. The reaction typically takes place under controlled conditions, such as at a specific temperature and pressure, to ensure the desired product is obtained. Other methods of synthesis include the use of different reagents and catalysts, which can result in different forms of 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione with varying properties.
Wissenschaftliche Forschungsanwendungen
1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has been extensively studied for its potential applications in various scientific fields. In biochemistry, 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various physiological effects, including muscle contraction and cognitive function. 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has also been studied for its potential use as a biosensor for the detection of organophosphate compounds, such as nerve agents.
Eigenschaften
CAS-Nummer |
113848-02-5 |
|---|---|
Produktname |
1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione |
Molekularformel |
C10H19O6P |
Molekulargewicht |
266.23 g/mol |
IUPAC-Name |
1-diethoxyphosphoryl-4-hydroxyhexane-2,5-dione |
InChI |
InChI=1S/C10H19O6P/c1-4-15-17(14,16-5-2)7-9(12)6-10(13)8(3)11/h10,13H,4-7H2,1-3H3 |
InChI-Schlüssel |
HSDQBKZUQHXQHT-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CC(=O)CC(C(=O)C)O)OCC |
Kanonische SMILES |
CCOP(=O)(CC(=O)CC(C(=O)C)O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Ethyl-1H-benzo[d]imidazole-5,6-diamine](/img/structure/B53912.png)

![1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-](/img/structure/B53918.png)
![3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate](/img/structure/B53924.png)




![[19,21,22,24-Tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B53934.png)

![6,13-Dichloro-3,10-bis[2-(potassiooxysulfonyloxy)ethylamino]-4,11-bis[2-(potassiooxysulfonyloxy)ethy](/img/structure/B53938.png)


